molecular formula C11H7ClF2N2O B1407839 2-氯-5-氟-4-(4-氟-2-甲氧基苯基)嘧啶 CAS No. 1426215-30-6

2-氯-5-氟-4-(4-氟-2-甲氧基苯基)嘧啶

货号 B1407839
CAS 编号: 1426215-30-6
分子量: 256.63 g/mol
InChI 键: PVKIBEUAMIMTPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” is a chemical compound with the molecular formula C11H7ClF2N2O .


Synthesis Analysis

The synthesis of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” can be achieved by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate catalyst .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” include a molecular weight of 256.636 Da . Other properties such as melting point, boiling point, and solubility are not provided in the search results.

科学研究应用

量子化学计算和分子对接

嘧啶衍生物,包括类似于2-氯-5-氟-4-(4-氟-2-甲氧基苯基)嘧啶的化合物,在药用和制药应用中起着重要作用。研究重点是它们的量子化学计算和分子对接研究。例如,甘地等人(2016年)的一项研究探讨了类似嘧啶衍生物的晶体结构和分子对接,揭示了C-H···O、C-H···F和π–π等弱但重要的相互作用,这些相互作用有助于结构的稳定性。这些研究对于理解这些化合物的分子间相互作用和潜在的药理应用至关重要(Gandhi, Patel, Modh, Naliyapara, & Patel, 2016)

合成和生物活性

嘧啶衍生物的合成和生物活性是另一个关注领域。例如,罗森、格尔曼和科恩斯(2009年)强调了类似于2-氯-5-氟-4-(4-氟-2-甲氧基苯基)嘧啶的核心结构的高效合成,这是生物活性化合物的支架。这种研究对于开发新类抗菌剂至关重要(Rosen, German, & Kerns, 2009)

抗炎和镇痛剂的设计和合成

嘧啶衍生物的设计和合成,用于潜在的抗炎和镇痛应用也正在研究中。穆拉利达兰等人(2019年)合成了新型嘧啶衍生物,并评估了它们的镇痛和抗炎活性。这些研究有助于开发新的治疗剂(Muralidharan, Raja, & Deepti, 2019)

杀幼活性

戈尔等人(2016年)对嘧啶连接衍生物进行了杀幼活性研究。这项研究对于开发可用于害虫控制和公共卫生倡议的化合物至关重要(Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016)

抗肿瘤活性

对嘧啶衍生物的抗肿瘤活性的研究,包括类似于2-氯-5-氟-4-(4-氟-2-甲氧基苯基)嘧啶的结构,是一个持续关注的领域。例如,已经探索了某些5-氟尿嘧啶的无环核苷衍生物的合成,以探讨它们在癌症治疗中的潜力。这些研究对于为癌症患者发现新的治疗选择至关重要(Rosowsky, Kim, & Wick, 1981)

属性

IUPAC Name

2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c1-17-9-4-6(13)2-3-7(9)10-8(14)5-15-11(12)16-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKIBEUAMIMTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Synthesis routes and methods

Procedure details

A batch with 2,4-dichloro-5-fluoropyrimidine (200 mg; 1.20 mmol; Aldrich Chemical Company Inc.), (4-fluoro-2-methoxyphenyl)boronic acid (224 mg; 1.31 mmol; Aldrich Chemical Company Inc.) and tetrakis(triphenylphosphin)palladium(0) (138 mg; 0.12 mmol) in 1,2-dimethoxyethane (3.6 mL) and 2 M solution of potassium carbonate (1.8 mL) was degassed using argon. The batch was stirred under argon for 16 hours at 90° C. After cooling the batch was diluted with ethyl acetate and washed with brine. The organic phase was filtered using a Whatman filter and concentrated. The residue was purified by column chromatography (hexane/ethyl acetate 1:1) to give the desired product (106 mg; 0.41 mmol).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphin)palladium(0)
Quantity
138 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Citations

For This Compound
5
Citations
U Lücking, D Kosemund, N Böhnke… - Journal of Medicinal …, 2021 - ACS Publications
Selective inhibition of exclusively transcription-regulating positive transcription elongation factor b/CDK9 is a promising new approach in cancer therapy. Starting from atuveciclib, the …
Number of citations: 34 pubs.acs.org
U Lücking, D Kosemund, N Böhnke, P Lienau… - rk-33inhibitor.com
related serine/threonine kinases with specialized functions related to the regulation of the cell cycle (CDKs 1, 2, 4, and 6) or transcription (CDKs 7, 8, 9, 12, 13, and 19). 1− 3 Due to their …
Number of citations: 0 rk-33inhibitor.com
X Wang, X Liu, J Huang, C Liu, H Li, C Wang… - European Journal of …, 2022 - Elsevier
Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator and a potential therapeutic target in hematologic malignancies. Selective and transient CDK9 inhibition reduces Mcl-1 …
Number of citations: 6 www.sciencedirect.com
J Xu, H Li, X Wang, J Huang, S Li, C Liu, R Dong… - European Journal of …, 2020 - Elsevier
Specific inhibition of CDK9 is considered a promising strategy for developing effective anticancer therapeutics. However, most of the reported CDK9 inhibitors are still at an early stage …
Number of citations: 33 www.sciencedirect.com
Y Wang, Y Li, D Liu, D Zheng, X Li, C Li, C Huang… - Molecules, 2023 - mdpi.com
Glioblastoma (GBM) is a deadly brain tumor characterized by signaling dysregulation and aberrant cell cycle control. The CDK4/6-Rb axis is dysregulated in approximately 80% of all …
Number of citations: 8 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。